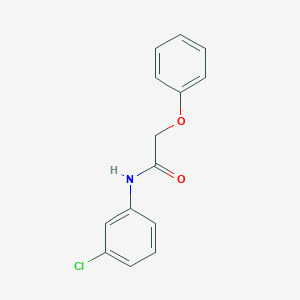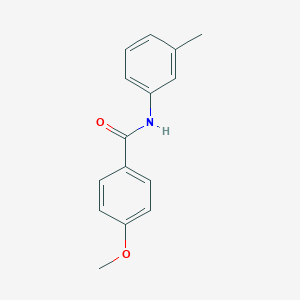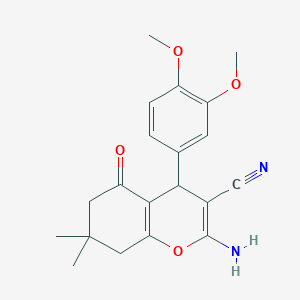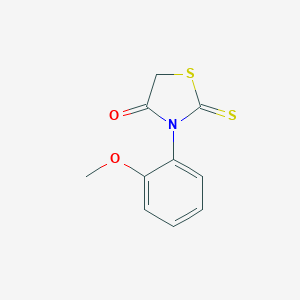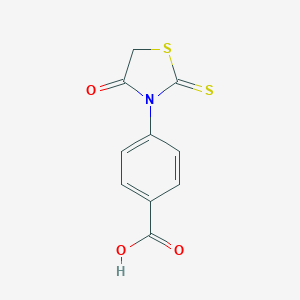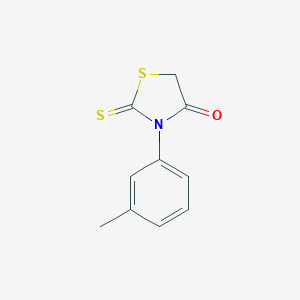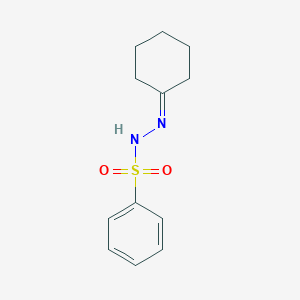
N-(cyclohexylideneamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylideneamino)benzenesulfonamide, also known as S-carboxamidomethyl-N-(cyclohexylideneamino)benzenesulfonamide (CM-CBS), is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of peptides and proteins, and has been shown to exhibit a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
CM-CBS is commonly used as a reagent in the synthesis of peptides and proteins. This compound is often used to protect the thiol groups of cysteine residues during peptide synthesis, and can also be used to introduce carboxamidomethyl groups into peptides. Additionally, CM-CBS has been shown to be a useful reagent for the preparation of peptide thioesters, which are important intermediates in the synthesis of native chemical ligation products.
Mecanismo De Acción
The mechanism of action of CM-CBS is not well understood, but it is believed to function as a nucleophile that reacts with electrophilic groups on peptides and proteins. Specifically, CM-CBS is thought to react with the thiol groups of cysteine residues, forming a stable N-(cyclohexylideneamino)benzenesulfonamideomethyl adduct. This adduct can then be removed under mild conditions, allowing for the synthesis of complex peptides and proteins.
Efectos Bioquímicos Y Fisiológicos
CM-CBS has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, CM-CBS has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CM-CBS in lab experiments is its ability to protect cysteine residues during peptide synthesis. This can be particularly useful when synthesizing complex peptides or proteins that contain multiple cysteine residues. Additionally, CM-CBS is a relatively inexpensive reagent that is readily available from commercial suppliers.
One limitation of using CM-CBS is that it can be difficult to remove the carboxamidomethyl group under mild conditions. This can result in the loss of peptide or protein activity, or the formation of unwanted side products. Additionally, CM-CBS may not be suitable for use in certain experimental systems, such as those that require the introduction of specific chemical modifications at cysteine residues.
Direcciones Futuras
There are several possible future directions for research on CM-CBS. One area of interest is the development of new synthetic methods for this compound, with the goal of increasing yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of CM-CBS, and to determine its potential applications in a variety of scientific research fields. Finally, there is a need for more studies on the biochemical and physiological effects of CM-CBS, particularly in the context of cancer research.
Métodos De Síntesis
The synthesis of CM-CBS involves the reaction of cyclohexylamine with benzenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of N-cyclohexylbenzenesulfonamide, which is then treated with formaldehyde and sodium cyanoborohydride to yield CM-CBS. The overall yield of this synthesis method is approximately 70%, and the purity of the final product can be increased through recrystallization or column chromatography.
Propiedades
Número CAS |
61892-19-1 |
|---|---|
Nombre del producto |
N-(cyclohexylideneamino)benzenesulfonamide |
Fórmula molecular |
C18H15ClN2O3 |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h2,5-6,9-10,14H,1,3-4,7-8H2 |
Clave InChI |
RXMZCCIBDGAYDU-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1 |
SMILES canónico |
CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)
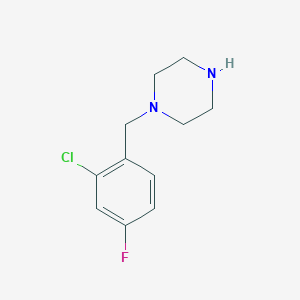
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
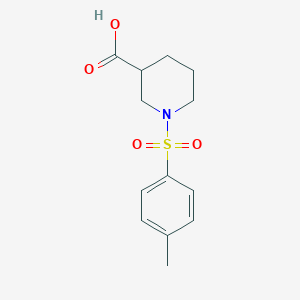
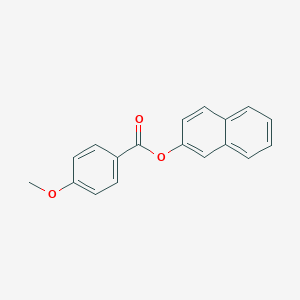
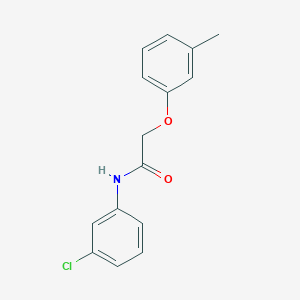
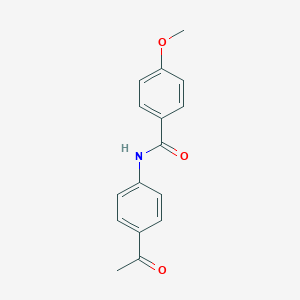
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
